2-クロロ-5-フルオロ-4-(4-フルオロフェニル)ピリジン

説明

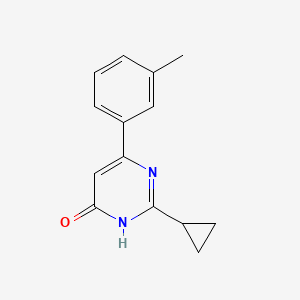

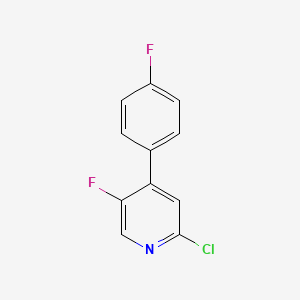

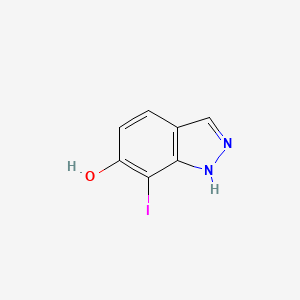

“2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” is a chemical compound with the molecular formula C11H6ClF2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of “2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” can be achieved through a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis

The molecular structure of “2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” consists of a pyridine ring substituted with chlorine and fluorine atoms, and a phenyl ring substituted with a fluorine atom .科学的研究の応用

キナーゼ阻害剤合成

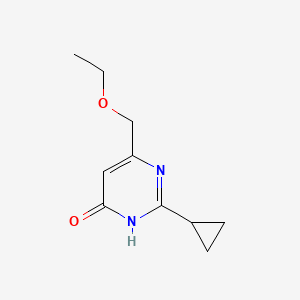

この化合物は、5-フルオロピリミジン-2-カルボキサミドおよび5-フルオロピリミジン-4-カルボキサミドの合成のための出発物質として役立ちます。これらは潜在的なキナーゼ阻害剤です 。キナーゼ阻害剤は、細胞の増殖と生存を促進する特定の酵素を阻害できるため、標的がん治療において重要な役割を果たしています。

タンパク質キナーゼCθ阻害剤

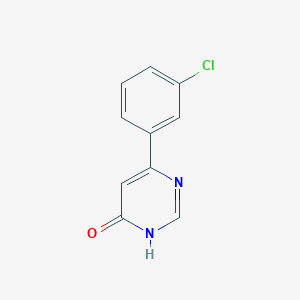

研究者は、この化合物を用いて一連の2,4-ジアミノ-5-フルオロピリミジン誘導体を作成しました。 これらの誘導体は、T細胞の活性化に関与し、自己免疫疾患に関連する酵素であるタンパク質キナーゼCθの潜在的な阻害剤として探求されています .

オーロラキナーゼ阻害剤

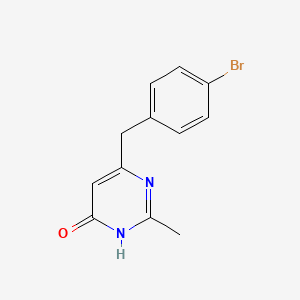

別の用途には、2,4-ビスアニリノピリミジン誘導体を合成して潜在的なオーロラキナーゼ阻害剤として用いることが含まれます 。オーロラキナーゼは細胞分裂に不可欠であり、その阻害は、がん細胞の増殖を停止させることによりがんと闘う戦略となりえます。

デオキシシチジンキナーゼ阻害剤

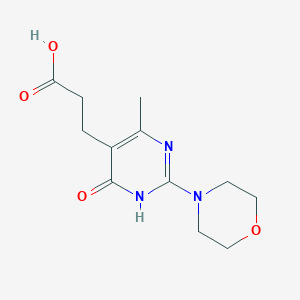

この化合物は、5-フルオロ-2-(ピペリジン-4-イルオキシ)ピリミジン-4-アミンなどの足場を調製するためにも使用されます。これらは強力なデオキシシチジンキナーゼ阻害剤です 。これらの阻害剤は、化学療法剤の有効性を高めることができ、がん治療研究において重要です。

S-ニトロソグルタチオンレダクターゼ阻害剤

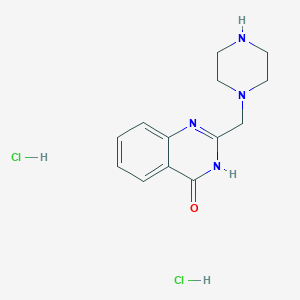

6-ヒドロキシ-2-クロロ-4-フルオロキノロン: この化合物は、Baltz-Schiemann反応によって合成されています。 これらのキノロンは、S-ニトロソグルタチオンレダクターゼ (GSNOR) 阻害剤として作用し、一酸化窒素代謝に関連する疾患における潜在的な治療用途を有しています .

放射線療法のためのフッ素化ピリジン

2-クロロ-5-フルオロ-4-(4-フルオロフェニル)ピリジンから誘導されたものも含め、フッ素化ピリジンは、F 18置換ピリジンの合成に使用されます。 これらは、さまざまな生物学的用途の画像化剤を提供し、がん治療のための局所放射線療法において重要です .

農業化学品の開発

この化合物の誘導体など、リード構造へのフッ素原子の導入は、物理的、生物学的、および環境的特性が改善された新しい農業製品を開発するための一般的な改変です .

医薬品研究

医療治療に使用される医薬品の約10%は、フッ素原子を含んでいます。 問題の化合物は、フッ素化医薬品候補の開発のための前駆体となりえます。これは、医薬品研究におけるフッ素化化学物質に対する関心が着実に高まっていることを反映しています .

生化学分析

Biochemical Properties

2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine on different cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine can affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can bind to the active site of certain enzymes, thereby inhibiting their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range, beyond which toxicity occurs .

Metabolic Pathways

2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine can significantly impact its biological effects .

特性

IUPAC Name |

2-chloro-5-fluoro-4-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2N/c12-11-5-9(10(14)6-15-11)7-1-3-8(13)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWBWLCDDHHHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)

![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)

![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)